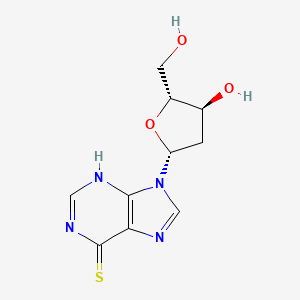

2'-Deoxy-6-thioinosine

概要

説明

Arabinosylmercaptopurine is a compound that belongs to the class of nucleoside analogs These compounds are structurally similar to naturally occurring nucleosides and have significant biological activities

準備方法

Synthetic Routes and Reaction Conditions: Arabinosylmercaptopurine can be synthesized through a series of chemical reactions involving the coupling of arabinose with mercaptopurine. The process typically involves the protection of hydroxyl groups on arabinose, followed by the formation of a glycosidic bond with mercaptopurine. Deprotection steps are then carried out to yield the final product.

Industrial Production Methods: Industrial production of arabinosylmercaptopurine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product.

化学反応の分析

反応の種類: アラビノシルメルカプトプリンは、次のようなさまざまな化学反応を起こします。

酸化: この反応により、スルホキシドまたはスルホンが生成される可能性があります。

還元: 還元反応は、化合物を対応するチオール型に変換することができます。

置換: 求核置換反応は、プリン環で起こることがあり、さまざまな誘導体の形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬を塩基性条件下で使用すると、置換反応が促進されます。

主な生成物: これらの反応から生成される主な生成物には、アラビノシルメルカプトプリンのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが異なる化学的および生物学的特性を持っています。

4. 科学研究への応用

アラビノシルメルカプトプリンは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、およびヌクレオシドアナログの研究におけるプローブとして使用されます。

生物学: この化合物は、DNAおよびRNA合成の研究、ならびにヌクレオシド代謝に関連する酵素活性の調査に使用されます。

医学: アラビノシルメルカプトプリンは、核酸合成を阻害する能力により、特に特定のがんやウイルス感染症の治療に潜在的な治療的用途があります。

産業: 医薬品の生産に使用され、新しい薬の開発における研究ツールとしても使用されています。

科学的研究の応用

Anticancer Properties

Mechanism of Action:

2'-Deoxy-6-thioinosine is recognized by telomerase, which allows it to be incorporated into newly synthesized telomeres in telomerase-positive cancer cells. This incorporation leads to telomere dysfunction, which is particularly detrimental to cancer cells that rely on telomerase for their proliferation. Studies have shown that treatment with this compound results in significant cell death in various cancer cell lines while sparing normal cells, indicating a selective toxicity that is advantageous for cancer therapy .

Case Studies:

- In a study involving A549 lung cancer cells in mouse xenograft models, treatment with this compound resulted in a notable reduction in tumor growth rates compared to traditional therapies like 6-thioguanine. This suggests that this compound may provide a more effective approach to targeting telomerase-positive tumors .

- Another study demonstrated that the compound induced a 7.8-fold increase in telomeric DNA damage compared to its counterparts after 72 hours of treatment, further supporting its potential as an anticancer agent .

Molecular Biology Applications

Nucleic Acid Research:

The unique properties of this compound make it valuable for studying nucleic acid interactions and structures. It has been used in photochemical studies to investigate nucleic acid-protein interactions and the tertiary structure of RNA molecules. For instance, researchers have utilized this compound in photocross-linking experiments to explore the folding mechanisms of ribozymes, revealing insights into RNA behavior under UV light exposure .

Synthesis of Modified Oligonucleotides:

The incorporation of this compound into oligonucleotides allows for the creation of modified sequences that can be used in various applications, including gene therapy and diagnostics. The synthesis of these modified nucleotides has been explored extensively, highlighting their potential utility in developing novel therapeutic strategies targeting specific genetic sequences .

Future Directions and Potential Research Areas

Given the promising results observed with this compound, several areas warrant further investigation:

- Combination Therapies: Exploring the efficacy of this compound in combination with other chemotherapeutic agents could enhance its anticancer effects and provide insights into synergistic mechanisms.

- Targeted Delivery Systems: Developing targeted delivery methods for this compound could improve its therapeutic index by concentrating its effects in tumor tissues while minimizing systemic exposure.

- Clinical Trials: Further clinical studies are needed to evaluate the safety and efficacy of this compound in human populations, particularly among those with telomerase-positive malignancies.

作用機序

アラビノシルメルカプトプリンは、DNAおよびRNAに取り込まれることで作用し、核酸合成を阻害します。これにより、特にがん細胞などの急速に増殖する細胞における細胞増殖が阻害されます。 この化合物は、ヒポキサンチン-グアニンホスホリボシルトランスフェラーゼ(HGPRTase)などのヌクレオシド代謝に関与する酵素を標的とし、DNAおよびRNA合成を阻害する活性代謝産物に変換されます .

類似の化合物:

アラビノシルアデニン: 抗ウイルスおよび抗がん作用を持つ別のヌクレオシドアナログ。

アラビノシルシトシン: 特定の白血病の治療に使用されます。

メルカプトプリン: 白血病および自己免疫疾患の治療に使用されるプリンアナログ。

独自性: アラビノシルメルカプトプリンは、アラビノースとメルカプトプリンの特異的な組み合わせにより、異なる化学的および生物学的特性を与えられています。核酸合成を阻害する能力により、研究および治療的用途の両方で貴重なツールとなっています。

結論として、アラビノシルメルカプトプリンは、その独自の特性と潜在的な用途により、さまざまな科学研究分野で非常に注目されている化合物です。その合成、化学反応性、および作用機序により、ヌクレオシドアナログとその用途の研究における汎用性があり、貴重な化合物となっています。

類似化合物との比較

Arabinosyladenine: Another nucleoside analog with antiviral and anticancer properties.

Arabinosylcytosine: Used in the treatment of certain leukemias.

Mercaptopurine: A purine analog used in the treatment of leukemia and autoimmune diseases.

Uniqueness: Arabinosylmercaptopurine is unique due to its specific combination of arabinose and mercaptopurine, which imparts distinct chemical and biological properties. Its ability to interfere with nucleic acid synthesis makes it a valuable tool in both research and therapeutic applications.

生物活性

2'-Deoxy-6-thioinosine (dI6S) is a purine nucleoside analog that has garnered significant attention for its biological activities, particularly in the fields of oncology and virology. This compound exhibits a range of effects on cellular processes, primarily through its mechanisms of action that inhibit DNA synthesis and induce apoptosis in rapidly dividing cells.

Overview of Biological Activity

Mechanism of Action

this compound functions primarily as an antimetabolite. Upon entering cells, it is phosphorylated to its active triphosphate form, which then incorporates into DNA, leading to chain termination and inhibition of DNA synthesis. The compound interacts with key enzymes such as DNA polymerases and ribonucleotide reductase, which are essential for DNA replication and repair processes .

Cellular Effects

The compound's actions are particularly pronounced in cancer cells, where it triggers apoptosis by inducing DNA damage and activating intrinsic apoptotic pathways. Studies indicate that dI6S effectively inhibits tumor growth in various animal models, showcasing its potential as an anticancer agent .

Antitumor Activity

Research has demonstrated that dI6S and its derivatives exhibit potent antitumor activity against several cancer types. For instance, derivatives modified at the 6-position of the purine ring have shown efficacy against L1210 leukemia in mice. This suggests a strong correlation between structural modifications and biological activity .

Antiviral Properties

In addition to its antitumor effects, dI6S has been studied for its antiviral properties. It has shown effectiveness against various viral infections, including the Friend leukemia virus in murine models. The underlying mechanism involves the inhibition of viral replication through interference with nucleoside metabolism .

Case Studies

-

Study on Antitumor Activity

A study evaluating the effects of dI6S on L1210 leukemia cells reported an IC50 range of 0.028–0.29 μM across different cell lines, indicating high cytotoxicity. The study concluded that the compound's ability to induce apoptosis was significant and correlated with its incorporation into DNA . -

Antiviral Efficacy

Another investigation highlighted the antiviral activity of dI6S derivatives against the Friend leukemia virus. Mice treated with these compounds exhibited reduced viral loads and improved survival rates compared to controls, suggesting potential therapeutic applications in viral infections .

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₅S |

| Molecular Weight | 296.29 g/mol |

| Mechanism | Inhibition of DNA synthesis |

| Active Form | Triphosphate derivative |

| IC50 Range | 0.028–0.29 μM |

| Half-life | At least 24 hours for active metabolites |

Metabolic Pathways

The metabolism of this compound involves several key steps:

特性

IUPAC Name |

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c15-2-6-5(16)1-7(17-6)14-4-13-8-9(14)11-3-12-10(8)18/h3-7,15-16H,1-2H2,(H,11,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACLJMMBCDNRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC=NC3=S)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945040 | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239-64-7, 2946-46-5 | |

| Record name | Inosine, 2'-deoxy-6-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosine, 2'-deoxy-6-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002693713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Mercaptopurine-2-deoxyriboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the biological activities of 2′-deoxy-6-thioinosine and its derivatives?

A: 2′-Deoxy-6-thioinosine (dI6S) and its derivatives have shown significant biological activity, primarily as antiviral and antitumor agents. [, , ] For instance, research has demonstrated the effectiveness of dI6S derivatives against Friend leukemia virus in mice. [] Furthermore, several derivatives, including those with modifications at the 6-position of the purine ring, exhibited potent antitumor activity against L1210 leukemia in mice. [] This activity was linked to the compound's solubility, suggesting a relationship between its physicochemical properties and biological activity.

Q2: What is a convenient method for synthesizing oligonucleotides containing 2′-deoxy-6-thioinosine?

A: A practical approach for synthesizing oligonucleotides containing dI6S involves using the convertible nucleoside O6-phenyl-2′-deoxyinosine. [] This strategy employs standard solid-phase DNA synthesis followed by the removal of protecting groups. Treatment with sodium hydrogen sulfide in aqueous solution efficiently introduces the sulfur functionality at the 6-position, deprotects the other nucleobases, and cleaves the oligonucleotide from the solid support, all in a single step. This method simplifies the process and allows for the efficient incorporation of dI6S into oligonucleotides for various downstream applications.

Q3: How does the structure of 2′-deoxy-6-thioinosine derivatives impact their antitumor activity?

A: The antitumor activity of 2′-deoxy-6-thioinosine derivatives is significantly influenced by modifications at the 6-position of the purine ring. [] Research has shown that introducing sulfenamide, sulfinamide, and sulfonamide groups at this position can lead to potent antitumor activity against L1210 leukemia in mice. Notably, the specific stereochemistry at the sulfur atom in the sulfinamide derivatives also plays a role in determining the compound's efficacy. This highlights the importance of structure-activity relationships (SAR) in designing and optimizing 2′-deoxy-6-thioinosine analogs for enhanced antitumor activity.

Q4: Are there alternative synthetic routes to obtain 2′-deoxy-6-thioguanosine and related nucleosides?

A: Yes, 2′-deoxy-6-thioguanosine (β-TGdR), a related nucleoside, can be synthesized efficiently using the stereospecific sodium salt glycosylation method. [] This approach involves reacting the sodium salt of 2-amino-6-chloropurine with a protected sugar moiety, followed by specific transformations to introduce the desired thio group at the 6-position. This method allows for high yields and good stereochemical control, making it a valuable alternative to other synthetic routes. Furthermore, this strategy can be extended to synthesize other biologically relevant purine nucleosides, including ara-guanine (araG) and ara-6-thioguanine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。